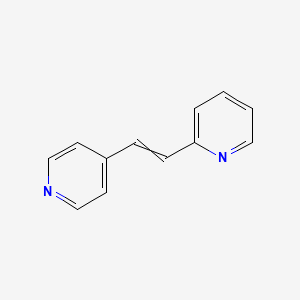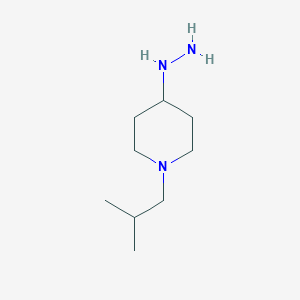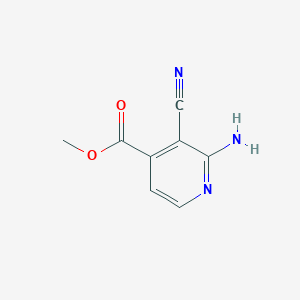
Rivaroxaban impurity 46
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rivaroxaban impurity 46 is a byproduct found in the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is of significant interest due to its potential impact on the safety and efficacy of the pharmaceutical product. Monitoring and controlling impurities like this compound is crucial in ensuring the quality of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rivaroxaban impurity 46 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of 2-(phenylamino)ethanol with concentrated hydrochloric acid, followed by the addition of sodium nitrite to form the nitrosamine impurity . The reaction is typically carried out at low temperatures to control the formation of the impurity.
Industrial Production Methods
In industrial settings, the production of this compound is carefully monitored and controlled. The process involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product . This ensures that the levels of impurity are within acceptable limits as defined by regulatory guidelines.
Analyse Des Réactions Chimiques
Types of Reactions
Rivaroxaban impurity 46 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized to form different byproducts.
Reduction: Reduction reactions can convert the impurity into less harmful compounds.
Substitution: The impurity can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the impurity can lead to the formation of nitroso compounds, while reduction can yield amines .
Applications De Recherche Scientifique
Rivaroxaban impurity 46 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity detection.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its impact on the safety and efficacy of Rivaroxaban.
Industry: Used in quality control and regulatory compliance to ensure the purity of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Rivaroxaban impurity 46 involves its interaction with molecular targets and pathways. As a nitrosamine impurity, it can potentially form DNA adducts, leading to mutagenic and carcinogenic effects . The impurity’s effects are mediated through its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Rivaroxaban impurity 46 include other nitrosamine impurities found in pharmaceutical products, such as:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
This compound is unique due to its specific formation during the synthesis of Rivaroxaban and its potential impact on the drug’s safety profile. Unlike other nitrosamine impurities, it is specifically associated with the production of Rivaroxaban and requires targeted analytical methods for its detection and quantification .
Propriétés
Numéro CAS |
73311-47-4 |
|---|---|
Formule moléculaire |
C21H15Cl3N2 |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-N-[(4-chlorophenyl)-[(E)-(4-chlorophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15Cl3N2/c22-18-7-1-15(2-8-18)13-25-21(17-5-11-20(24)12-6-17)26-14-16-3-9-19(23)10-4-16/h1-14,21H/b25-13+,26-14+ |
Clé InChI |
ZMNKCJMVKJXKHC-BKHCZYBLSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/C(/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
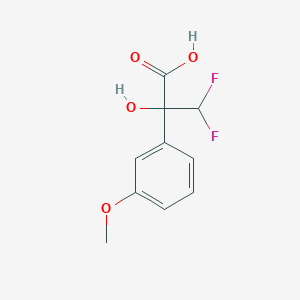

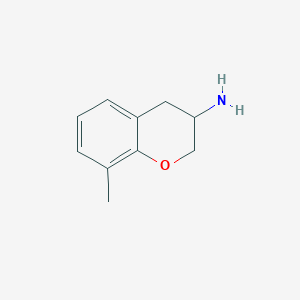
![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
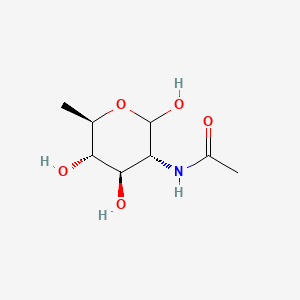


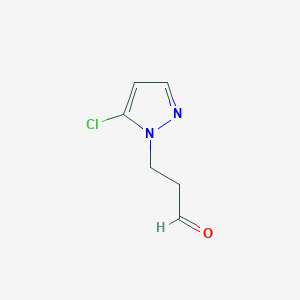
![{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid](/img/structure/B12440690.png)
